phosphane CAS No. 923035-24-9](/img/structure/B14177170.png)
[4-(1,3-Dioxan-2-yl)phenyl](diphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dioxan-2-yl)phenylphosphane is an organophosphorus compound characterized by the presence of a phosphane group attached to a phenyl ring, which is further substituted with a 1,3-dioxane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxan-2-yl)phenylphosphane typically involves the reaction of diphenylphosphine with a suitable precursor containing the 4-(1,3-dioxan-2-yl)phenyl group. One common method involves the use of a Grignard reagent derived from 4-(1,3-dioxan-2-yl)phenyl bromide, which reacts with diphenylphosphine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of 4-(1,3-Dioxan-2-yl)phenylphosphane may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
4-(1,3-Dioxan-2-yl)phenylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphane group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Coordination: Transition metal salts such as palladium chloride or platinum chloride in the presence of suitable solvents.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Coordination: Metal-phosphane complexes.
科学的研究の応用
4-(1,3-Dioxan-2-yl)phenylphosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that can be used as catalysts in various organic reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 4-(1,3-Dioxan-2-yl)phenylphosphane largely depends on its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological molecules, potentially affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Triphenylphosphane: A widely used phosphane ligand in coordination chemistry.
4-(1,3-Dioxolan-2-yl)phenylphosphane: Similar structure but with a 1,3-dioxolane moiety instead of 1,3-dioxane.
Diphenylphosphane: Lacks the 4-(1,3-dioxan-2-yl)phenyl group.
Uniqueness
4-(1,3-Dioxan-2-yl)phenylphosphane is unique due to the presence of the 1,3-dioxane ring, which can impart different steric and electronic properties compared to other phosphane ligands. This can influence its reactivity and the stability of the complexes it forms.
特性
CAS番号 |
923035-24-9 |
|---|---|
分子式 |
C22H21O2P |
分子量 |
348.4 g/mol |
IUPAC名 |
[4-(1,3-dioxan-2-yl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C22H21O2P/c1-3-8-19(9-4-1)25(20-10-5-2-6-11-20)21-14-12-18(13-15-21)22-23-16-7-17-24-22/h1-6,8-15,22H,7,16-17H2 |
InChIキー |
JTCUPIKSTZSXHM-UHFFFAOYSA-N |
正規SMILES |
C1COC(OC1)C2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


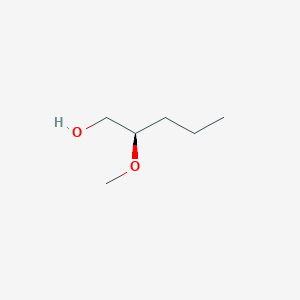

![N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B14177102.png)
![1-[Ethoxy(phenyl)phosphoryl]-L-proline](/img/structure/B14177103.png)
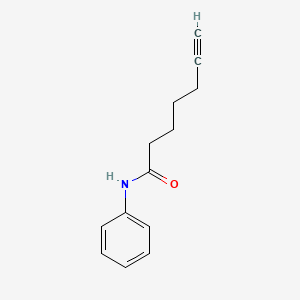
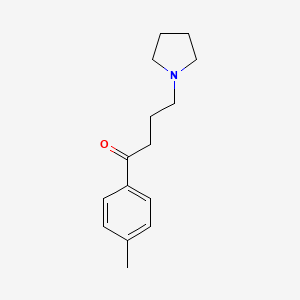

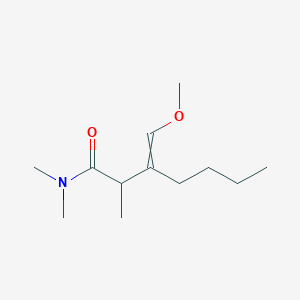
![Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate](/img/structure/B14177135.png)
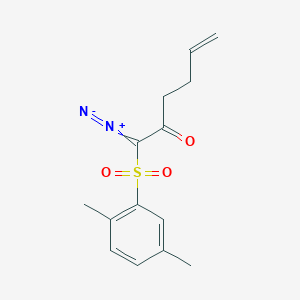
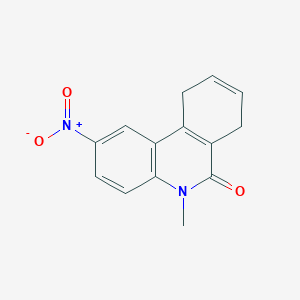
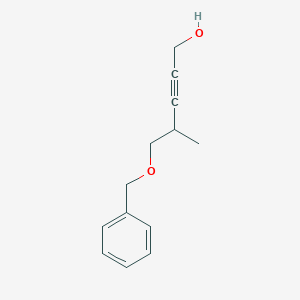
![(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14177164.png)

